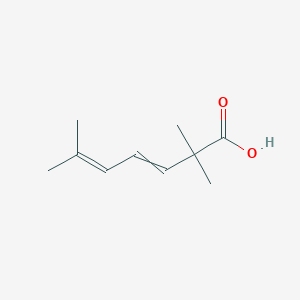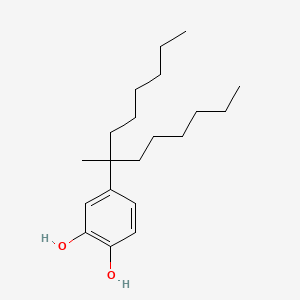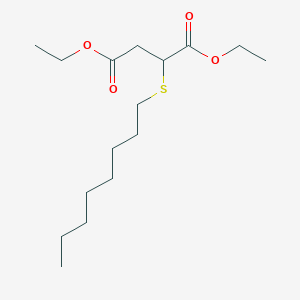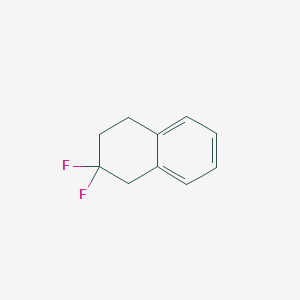
Methyl(3-methylphenoxy)dipropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3-methylphenoxy)dipropylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two propyl groups, a methyl group, and a 3-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(3-methylphenoxy)dipropylsilane can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired silane compound by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with higher alkyl or unsaturated moieties.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3-methylphenoxy)dipropylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl(3-methylphenoxy)dipropylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials and coatings
Mecanismo De Acción
The mechanism by which Methyl(3-methylphenoxy)dipropylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenoxy group can also engage in π-π interactions, further influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyldimethylsilane: Similar in structure but with phenyl groups instead of propyl groups.
Trimethylsilylpropylamine: Contains a trimethylsilyl group instead of a dipropylsilane group.
Phenyltrimethoxysilane: Features methoxy groups instead of propyl groups.
Uniqueness
Methyl(3-methylphenoxy)dipropylsilane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and stability are required.
Propiedades
Número CAS |
59280-25-0 |
|---|---|
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
methyl-(3-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C14H24OSi/c1-5-10-16(4,11-6-2)15-14-9-7-8-13(3)12-14/h7-9,12H,5-6,10-11H2,1-4H3 |
Clave InChI |
HJUWXWJFQYTPJL-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](C)(CCC)OC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)

![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)



![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
